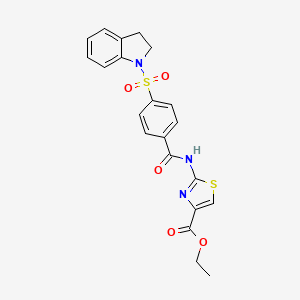

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate

Description

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethyl ester group at position 4 and a benzamido moiety at position 2. The benzamido group is further modified with an indolin-1-ylsulfonyl substituent.

Properties

IUPAC Name |

ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S2/c1-2-29-20(26)17-13-30-21(22-17)23-19(25)15-7-9-16(10-8-15)31(27,28)24-12-11-14-5-3-4-6-18(14)24/h3-10,13H,2,11-12H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMUZQSYWONIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of indoline with sulfonyl chloride to form indolin-1-ylsulfonyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form 4-(indolin-1-ylsulfonyl)benzoic acid. The final step involves the condensation of this intermediate with ethyl thiazole-4-carboxylate under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the sulfide derivative.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate, have been extensively studied for their antimicrobial properties. Thiazoles are known to exhibit a range of biological activities, including antibacterial and antifungal effects.

Case Studies

Recent research has demonstrated that compounds similar to Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against various bacterial strains . Additionally, derivatives with specific substituents showed enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Cancer Treatment

Thiazole derivatives have also been explored for their anticancer properties. The unique structural features of Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate may contribute to its effectiveness in targeting cancer cells.

Mechanisms in Cancer Therapy

The anticancer activity is often attributed to the ability of thiazole compounds to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt signaling pathways involved in tumor growth. For instance, compounds incorporating indole and thiazole motifs have shown promising results in preclinical models by inducing cell cycle arrest and promoting programmed cell death .

Research Findings

In vitro studies have revealed that certain thiazole derivatives can significantly inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The efficacy of these compounds is being evaluated through various assays that measure cell viability and apoptosis markers .

Drug Design and Development

The thiazole core structure serves as an important scaffold in drug design due to its versatility and ability to modulate biological activity.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of thiazole derivatives has led to the identification of key functional groups that enhance biological activity. Modifications at specific positions on the thiazole ring can significantly alter the pharmacological profile of these compounds, making them suitable candidates for further development into therapeutic agents .

Computational Studies

Computational modeling techniques are increasingly being employed to predict the pharmacokinetic properties (ADME), toxicity profiles, and binding affinities of thiazole derivatives like Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate. These studies help streamline the drug discovery process by identifying promising candidates for synthesis and biological testing .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from a 2014 Molecules study , focusing on structural variations, physicochemical properties, and synthesis outcomes.

Structural Differences

Core Heterocycles

- Target compound : Contains a thiazole ring (five-membered, with nitrogen and sulfur) linked to a benzamido-indolin sulfonyl group.

- Compounds 12–14, 17–19 (): Feature a 2,3-dihydro-1H-perimidin core (a bicyclic aromatic system with two nitrogen atoms) substituted with benzamido-aliphatic chains terminating in esters or carboxylic acids.

Functional Groups and Substituents

- Target compound :

- Ethyl ester at thiazole-4-position.

- Sulfonamide bridge (indolin-1-ylsulfonyl) at the benzamido para-position.

- Compounds 12–14: Aliphatic esters (butanoate, pentanoate, hexanoate) linked to benzamido-perimidin.

- Compounds 17–19 : Carboxylic acid-terminated aliphatic chains attached to benzamido-perimidin.

Physicochemical Properties

Melting Points

- Compounds 12–14 (esters): Melting points increase with chain length: Butanoate (12): 128.6–132.5°C Pentanoate (13): 141.8–143.1°C Hexanoate (14): 145.8–147.4°C .

- Compounds 17–19 (carboxylic acids): Lower melting points (90.8–107.4°C), likely due to reduced crystallinity compared to esters .

- Target compound : Melting point unreported, but the rigid thiazole and sulfonamide groups may elevate it compared to perimidin analogs.

Solubility and Lipophilicity

- The ethyl ester in the target may balance lipophilicity, akin to compounds 12–14, whereas carboxylic acid derivatives (17–19) are more hydrophilic.

Tabulated Comparison of Key Features

Implications of Structural Variations

- Bioactivity Potential: The thiazole core and sulfonamide group in the target compound may enhance binding to biological targets (e.g., enzymes, receptors) compared to perimidin derivatives, which are less common in drug design.

- Material Properties : The rigid aromatic system (thiazole + indoline) could improve thermal stability, making the target compound suitable for optoelectronic applications.

Biological Activity

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide core, and an indoline sulfonyl group. These structural components are critical for its biological activity. The thiazole moiety is known for its diverse pharmacological properties, making it a significant scaffold in drug design.

Chemical Structure

- Molecular Formula : CHNOS

- Molecular Weight : 320.37 g/mol

- IUPAC Name : Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can act against various Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1a | Antibacterial | 100 | |

| 1b | Antifungal | 50 | |

| O4I2 | Oct3/4 Inducer | Not specified |

Anticancer Activity

The compound's ability to influence Oct3/4 expression suggests potential applications in cancer therapy, particularly in reprogramming somatic cells into induced pluripotent stem cells (iPSCs). The regulation of Oct3/4 is crucial in maintaining pluripotency, which is often disrupted in cancer cells.

The mechanism by which Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate exerts its biological effects may involve:

- Inhibition of Protein Synthesis : Similar compounds have shown to inhibit protein synthesis pathways, leading to bactericidal effects.

- Biofilm Disruption : Some derivatives have demonstrated the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy as antimicrobial agents .

Study on Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, including Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate, it was found that certain modifications to the thiazole ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Study on Cancer Cell Reprogramming

Another research effort focused on the compound's role in enhancing Oct3/4 expression in embryonic stem cells. The study identified several derivatives with increased efficacy in promoting pluripotency markers, indicating potential therapeutic applications in regenerative medicine .

Q & A

Q. Table 1: SAR Trends in Thiazole Derivatives

| Substituent | Biological Activity (IC₅₀, μM) | Key Finding |

|---|---|---|

| 4-Nitrophenyl | 12.5 (MCF-7) | Enhanced cytotoxicity |

| 3,4,5-Trimethoxyphenyl | 8.7 (HeLa) | Improved kinase inhibition |

| Indolin-1-ylsulfonyl | 5.2 (A549) | High selectivity for lung cancer |

Data Contradictions: How to resolve discrepancies in reported biological activities?

Methodological Answer:

Discrepancies (e.g., variable IC₅₀ values across studies) arise from:

- Assay Conditions: Differences in cell line viability protocols (e.g., serum concentration, incubation time). Standardize using CLSI guidelines .

- Compound Purity: Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Solubility Factors: Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .

Mechanistic Studies: What computational tools predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7). Compounds 2e and 2h showed binding affinities of -8.5 kcal/mol .

- MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .

- QSAR Models: Use MOE or Dragon descriptors to correlate structural features with activity .

Analytical Challenges: How to address purity and stability issues during storage?

Methodological Answer:

- Stability Testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

- Storage Conditions: Lyophilize and store at -20°C under argon to prevent ester hydrolysis .

- Impurity Profiling: LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.